molecular formula C14H12O5S B6406522 2-[5-(Methoxycarbonyl)thiophen-3-YL]-5-methoxybenzoic acid CAS No. 1261978-98-6

2-[5-(Methoxycarbonyl)thiophen-3-YL]-5-methoxybenzoic acid

Cat. No.: B6406522
CAS No.: 1261978-98-6
M. Wt: 292.31 g/mol
InChI Key: ZXZHJDFOYACODU-UHFFFAOYSA-N
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Description

2-[5-(Methoxycarbonyl)thiophen-3-YL]-5-methoxybenzoic acid is a compound that features a thiophene ring substituted with a methoxycarbonyl group and a benzoic acid moiety substituted with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Methoxycarbonyl)thiophen-3-YL]-5-methoxybenzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Methoxycarbonyl)thiophen-3-YL]-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The methoxycarbonyl group can be reduced to an alcohol or an aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[5-(Methoxycarbonyl)thiophen-3-YL]-5-methoxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(Methoxycarbonyl)thiophen-3-YL]-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes involved in various biological functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(Methoxycarbonyl)thiophen-3-YL]-5-methoxybenzoic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

5-methoxy-2-(5-methoxycarbonylthiophen-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O5S/c1-18-9-3-4-10(11(6-9)13(15)16)8-5-12(20-7-8)14(17)19-2/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZHJDFOYACODU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC(=C2)C(=O)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690996
Record name 5-Methoxy-2-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261978-98-6
Record name 5-Methoxy-2-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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